molecular formula C7H8ClNOS B7580448 5-chloro-N-ethylthiophene-2-carboxamide

5-chloro-N-ethylthiophene-2-carboxamide

Cat. No.: B7580448
M. Wt: 189.66 g/mol
InChI Key: DSSUAHIECPEAEG-UHFFFAOYSA-N
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Description

5-Chloro-N-ethylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides, characterized by a thiophene ring substituted with a chlorine atom and an ethyl group attached to the carboxamide nitrogen. This compound is of significant interest in medicinal chemistry and pharmaceutical research, primarily investigated for its potential as a building block in the development of novel therapeutic agents. Thiophene carboxamide derivatives are a prominent moiety in drug discovery due to their wide range of biological activities. Research on analogous structures has demonstrated potent inhibitory activity against specific drug targets. For instance, closely related thiophene carboxamide analogues have been identified as highly potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme involved in sphingomyelin synthesis that is a potential target for treating conditions like dry eye disease . Furthermore, other thiophene carboxamide derivatives have shown notable anticancer properties by acting as biomimetics of the anticancer medication Combretastatin A-4 (CA-4). These compounds exhibit antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma, and are believed to work by binding to the tubulin-colchicine-binding pocket, thereby disrupting microtubule formation . The structural framework of this compound also finds relevance in the synthesis of complex molecules with antimicrobial evaluation, as seen in hybrids incorporating a 5-chlorothiophene-2-carbonyl group . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a core structure for developing new bioactive molecules in drug discovery programs.

Properties

IUPAC Name

5-chloro-N-ethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUAHIECPEAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethylthiophene-2-carboxamide typically involves the following steps:

    Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain 5-chlorothiophene.

    Carboxylation: The chlorinated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form 5-chlorothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to the corresponding amide by reacting it with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

5-chloro-N-ethylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Chloro-N-ethylthiophene-2-carboxamide Cl (C5), ethyl (amide N) ~215.7 (calculated) Intermediate for chalcone derivatives
5-Nitrothiophene-2-carboxamide NO₂ (C5), aryl-thiazole (amide N) 429.39 Antibacterial activity (narrow spectrum)
N-(2-Nitrophenyl)thiophene-2-carboxamide NO₂ (phenyl), thiophene-2-carboxamide ~264.3 (calculated) Structural studies, weak intermolecular interactions
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide Cl (C5), acetylphenyl (amide N) ~304.8 (calculated) Chalcone precursor for drug discovery
5-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide Cl (C5), hydroxy-thiophene-phenyl ethyl 363.9 Potential bioactivity (structural complexity)
Key Observations:
  • Electronic Effects : The nitro group in 5-nitrothiophene-2-carboxamide introduces strong electron-withdrawing effects, enhancing reactivity and antibacterial activity compared to the chloro substituent in the target compound .
  • Hydrogen Bonding : Hydroxy-containing analogs (e.g., ) exhibit additional hydrogen-bonding capabilities, which may improve solubility or target binding .

Physicochemical Properties

  • Crystallinity : N-(2-Nitrophenyl)thiophene-2-carboxamide forms crystals with weak C–H⋯O/S interactions, whereas chloro analogs may exhibit different packing behaviors due to reduced polarity .

Q & A

Q. What are the critical steps in synthesizing 5-chloro-N-ethylthiophene-2-carboxamide?

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify thiophene ring substitution and amide linkage (e.g., δ 7.2–7.4 ppm for thiophene protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion [M+H]⁺ peaks matching C₈H₉ClN₂OS (calc. 216.02) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .

Q. What storage conditions are recommended for this compound?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural analogs : Compare activity with derivatives (e.g., N-ethyl vs. N-methyl substitution) to identify SAR trends .

Q. What experimental strategies optimize yield in large-scale synthesis?

  • Stepwise optimization : Use DOE (Design of Experiments) to assess variables like temperature, solvent (e.g., THF vs. DMF), and stoichiometry .
  • Catalyst screening : Test alternative catalysts (e.g., HATU) for amide coupling efficiency .
  • Workup refinement : Employ column chromatography with gradient elution (hexane/ethyl acetate) for high-purity isolation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with:
  • Varied alkyl groups (e.g., N-propyl instead of ethyl) .
  • Substituents on the thiophene ring (e.g., bromine at position 4) .
    • Biological testing : Screen analogs against target enzymes (e.g., bacterial enoyl-ACP reductase) using kinetic assays .
    • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to active sites .

Q. What methodologies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous compatibility .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate claims?

  • Replicate assays : Test against the same microbial strains (e.g., S. aureus ATCC 25923) under identical conditions .
  • Check resistance profiles : Use clinical isolates to assess variability in susceptibility .
  • Synergistic studies : Combine with adjuvants (e.g., β-lactamase inhibitors) to rule out resistance mechanisms .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols?

  • Detailed documentation : Report exact reaction times, solvent grades, and equipment (e.g., Schlenk line for inert conditions) .
  • Batch consistency : Characterize multiple synthesis batches via melting point (mp 146–150°C) and TLC (Rf 0.3 in 7:3 hexane/EA) .

Q. What analytical techniques troubleshoot low reaction yields?

  • In-situ monitoring : Use FTIR or LC-MS to detect intermediate formation .
  • Byproduct analysis : Identify side products (e.g., diethylurea from DCC) via GC-MS and adjust coupling conditions .

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